Ascrolimus is synthesized from natural products, specifically from certain species of fungi. It belongs to a class of compounds known as macrolides, which are characterized by their large lactone ring structure. This classification is significant as it relates to its mechanism of action and biological activity.
The synthesis of Ascrolimus typically involves several steps, which can vary depending on the specific synthetic route chosen. The most common methods include:
These methods require precise control over reaction conditions, such as temperature, pH, and reaction time, to optimize yield and purity.
The molecular structure of Ascrolimus is characterized by a large lactone ring, which is typical of macrolide compounds. Key features include:
The molecular formula and weight provide insight into its potential pharmacokinetic properties, affecting absorption and distribution in biological systems.
Ascrolimus undergoes several chemical reactions that are crucial for its functionality:
Common reagents used in these reactions include acids for hydrolysis and reducing agents like sodium borohydride for reduction processes.
Ascrolimus exerts its effects primarily through modulation of immune responses. Its mechanism involves:
These mechanisms make it a candidate for therapeutic applications in cancer treatment and immunotherapy.
The physical and chemical properties of Ascrolimus are essential for understanding its behavior in biological systems:
These properties influence how Ascrolimus is formulated for therapeutic use.
Ascrolimus has several scientific applications:
Ascrolimus metabolism is predominantly governed by the cytochrome P450 3A (CYP3A) enzyme family, with CYP3A5 polymorphisms representing the most significant pharmacogenomic determinant of pharmacokinetic variability. The CYP3A53 allele (rs776746), characterized by an A>G transition in intron 3, creates a cryptic splice site leading to premature termination of protein translation. This results in absent or severely reduced functional enzyme activity in homozygous carriers (3/3), classified as "non-expressers." In contrast, carriers of at least one 1 allele (1/1 or *1/3) exhibit functional CYP3A5 expression and are termed "expressers" [1] [5]. This genetic stratification profoundly impacts Ascrolimus metabolism:
Beyond CYP3A5, CYP3A4 polymorphisms contribute to residual metabolic variability. The CYP3A422 allele (rs35599367) reduces transcriptional activity and is associated with 20–30% lower dose requirements. However, its low minor allele frequency (<5% in Caucasians, <0.1% in Asians) limits clinical impact [5] [8]. Conversely, CYP3A41G (rs2242480) occurs in 20–30% of East Asians and correlates with increased enzyme activity, potentially exacerbating subtherapeutic exposure in CYP3A5 expressers [9].
Table 1: Impact of Key CYP3A Genotypes on Ascrolimus Pharmacokinetics
Gene | Variant | Functional Effect | Dose-Normalized C0 Increase | Prevalence (Homozygous) |
---|---|---|---|---|
CYP3A5 | 3/3 (rs776746) | Non-functional enzyme | 80–100% | 70% Caucasians, 90% East Asians |
CYP3A5 | 1/1 or 1/3 | Functional enzyme expression | Reference level | 10–30% across populations |
CYP3A4 | 22/22 (rs35599367) | Reduced transcription | 20–30% | <2% Caucasians |
CYP3A4 | 1G/1G (rs2242480) | Enhanced enzyme activity | 15–20% decrease | 5–8% East Asians |
Age further modulates the impact of CYP3A genetics. Pediatric patients (<6 years) exhibit 30–50% higher CYP3A4 activity than adults, potentially overriding genetic effects in early childhood. By adolescence, CYP3A5 genotype becomes the dominant metabolic predictor [9].
Ascrolimus is a substrate for ATP-binding cassette (ABC) efflux transporters, primarily P-glycoprotein (ABCB1) and multidrug resistance-associated protein 2 (ABCC2). These transporters limit oral bioavailability and facilitate biliary excretion, contributing to pharmacokinetic variability through polymorphisms:
ABCB1 (MDR1) variants influence intestinal absorption and tissue distribution. Key polymorphisms include:
Table 2: ABC Transporter Variants and Ascrolimus Disposition
Gene | Variant | Impact on Transport | Clinical Association | Conflicting Evidence |
---|---|---|---|---|
ABCB1 | rs1045642 (3435C>T) | Reduced intestinal efflux | 15–25% higher C0 in TT carriers | Greek cohort showed no association [8] |
ABCB1 | rs1128503 (1236C>T) | Altered substrate binding | Higher bioavailability in TT genotypes | Inconsistent in renal vs. liver grafts |
ABCC2 | rs717620 (c.-24C>T) | Reduced promoter activity | 30% lower biliary clearance | Limited replication studies |
ABCC2 | rs2273697 (1249G>A) | Impaired membrane localization | Increased hematologic toxicity risk | Not dose-corrected in some reports |
ABCC2 variants mediate biliary excretion of Ascrolimus metabolites. The promoter variant *c.-24C>T (rs717620) reduces ABCC2 expression, potentially impairing hepatobiliary clearance. The *1249G>A (rs2273697) variant causes misfolding and intracellular retention of the transporter, extending systemic exposure to cytotoxic metabolites [2].
Notably, conflicting evidence exists regarding ABC transporter pharmacogenomics. A Greek kidney transplant cohort (n=94) found no significant association between ABCB1 rs1128503, rs2229109, or ABCC2 variants and Ascrolimus C0/D ratios at 1–12 months post-transplant [8]. This highlights the complexity of transporter genetics and potential modulation by donor genotypes, concomitant medications, or nongenetic factors.
Hepatic uptake of Ascrolimus is facilitated by the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by SLCO1B1. This influx transporter significantly determines first-pass metabolism and systemic clearance. Two functionally significant polymorphisms alter OATP1B1 activity:
These polymorphisms frequently occur as haplotypes:
Table 3: SLCO1B1 Haplotypes and Functional Impact on Ascrolimus
Haplotype | rs2306283 (388) | rs4149056 (521) | OATP1B1 Function | Ascrolimus C0/D Change | Population Frequency |
---|---|---|---|---|---|
*1a | A | T | Normal | Reference | 20–25% (Global) |
*1b | G | T | Enhanced | ↓ 15–25% | 60–70% (Thais, Chinese) [4] [7] |
*5 | A | C | Severely reduced | ↑ 50–70% | 10–15% (Europeans) |
*15 | G | C | Moderately reduced | ↑ 10–20% | 10–15% (Asians) |
Population-specific haplotype distributions critically influence Ascrolimus dosing:
OATP1B1 phenotype frequencies further refine exposure predictions: 75–80% of individuals exhibit normal activity, 20–25% intermediate activity (e.g., 15/15 or 1a/5), and 1–2% low activity (5/5), necessitating 30–50% dose reductions to avoid toxicity [4]. This genetic stratification provides a mechanistic basis for personalized Ascrolimus initiation regimens.
Table 4: Clinically Actionable Pharmacogenomic Markers for Ascrolimus Dosing
Gene | Key Variants | Clinical Action | Evidence Level |
---|---|---|---|
CYP3A5 | rs776746 (*3 allele) | Increase dose 1.5–2.5x in 1/1 or 1/3 | CPIC Level A [1] |
SLCO1B1 | rs4149056 (521T>C) | Reduce dose by 30% in CC homozygotes | Clinical validity established [4] [7] |
CYP3A4 | rs35599367 (*22) | Consider 20% reduction in *22 carriers | Moderate (Caucasians only) [5] |
ABCB1 | 1236T-2677T-3435T haplotype | Monitor for elevated C0, reduce dose if needed | Inconsistent [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: